![molecular formula C16H17F3N2O B3171481 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline CAS No. 946682-66-2](/img/structure/B3171481.png)
2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline
Overview
Description
2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is a specialty product used for proteomics research . It has a molecular formula of C16H17F3N2O and a molecular weight of 310.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline, such as melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline:
Proteomics Research
2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent to modify proteins, aiding in the identification and quantification of proteins in complex biological samples .
Pharmaceutical Development
In pharmaceutical development, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with various biological targets to develop new drugs. Its unique chemical structure makes it a candidate for studying its effects on different biological pathways .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it serves as an intermediate in the production of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis.
Material Science
In material science, 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is used to develop new materials with specific properties. Researchers explore its potential in creating polymers and other materials with unique electrical, thermal, or mechanical properties .
Environmental Chemistry
This compound is studied in environmental chemistry for its potential impact on the environment. Researchers analyze its degradation pathways, persistence in the environment, and potential toxicity to understand its ecological effects and develop strategies for mitigation.
Biochemical Assays
In biochemical assays, 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is used as a reagent to detect and quantify various biochemical substances. Its reactivity with specific biomolecules makes it useful in assays designed to measure enzyme activity, protein interactions, and other biochemical processes .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure allows for modifications that can enhance the efficacy, selectivity, and safety of potential drugs. Studies often focus on optimizing its pharmacokinetic and pharmacodynamic properties .
Toxicology Studies
In toxicology, researchers study the effects of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline on living organisms. These studies help determine its safety profile, potential toxic effects, and mechanisms of toxicity, which are crucial for assessing its suitability for various applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(N-methylanilino)ethoxy]-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-21(13-5-3-2-4-6-13)9-10-22-15-8-7-12(11-14(15)20)16(17,18)19/h2-8,11H,9-10,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJILHBGBCHJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)C(F)(F)F)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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